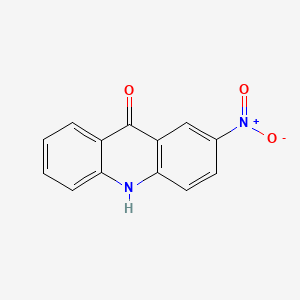

9(10H)-Acridinone, 2-nitro-

Description

Contextualization of the Acridinone (B8587238) Scaffold in Contemporary Organic and Materials Chemistry

The acridinone scaffold is a tricyclic aromatic structure that has garnered considerable attention in both organic and materials chemistry. rsc.orgjocpr.com Its planar nature allows for effective π-stacking interactions, a property that is crucial for its application as a DNA intercalator. rsc.org This fundamental interaction has been the cornerstone for the development of a wide range of biologically active molecules. researchgate.netnih.govmostwiedzy.pl Acridone (B373769) derivatives have been investigated for their potential as anticancer, antiviral, antimalarial, and antibacterial agents. jocpr.comnih.gov

Beyond its medicinal applications, the rigid and planar structure of the acridinone core, coupled with its inherent fluorescence, makes it a valuable component in the design of materials with unique photophysical properties. researchgate.net These properties have been harnessed in the development of fluorescent probes for biological imaging and as components in organic light-emitting diodes (OLEDs). researchgate.netresearchgate.net The ability to chemically modify the acridinone scaffold at various positions allows for the fine-tuning of its electronic and photophysical properties, making it a versatile platform for creating a diverse array of functional molecules. jocpr.com

Significance of Nitrated Aromatic Heterocycles in Synthetic and Mechanistic Investigations

The introduction of a nitro group onto an aromatic heterocycle, such as in 9(10H)-Acridinone, 2-nitro-, profoundly influences the molecule's chemical reactivity and properties. The nitro group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution. This characteristic is a powerful tool in synthetic organic chemistry, enabling the introduction of a wide range of functionalities onto the heterocyclic core.

Furthermore, the nitro group itself is a versatile functional group that can be readily transformed into other important functionalities, such as amino groups. This transformation is a key step in the synthesis of many complex molecules, including pharmaceuticals and dyes. The presence of a nitro group can also impart specific biological activities. For instance, some nitroaromatic compounds are known to have antimicrobial and anticancer properties, often through bioreductive activation under hypoxic conditions found in tumors. researchgate.net From a mechanistic standpoint, the study of nitrated heterocycles provides valuable insights into reaction mechanisms, including nucleophilic aromatic substitution and single-electron transfer processes.

Research Trajectory and Scholarly Focus on 9(10H)-Acridinone, 2-nitro- and Related Derivatives

Research on 9(10H)-Acridinone, 2-nitro- and its derivatives has largely focused on leveraging the unique properties conferred by the nitro group and the acridinone scaffold. The synthesis of 2-nitro-9(10H)-acridinone itself is a key area of investigation, with various methods being explored to achieve efficient and selective nitration of the acridinone core. nih.gov

A significant research trajectory involves using 2-nitro-9(10H)-acridinone as a versatile intermediate for the synthesis of more complex functional molecules. For example, the nitro group can be reduced to an amino group, which can then be further functionalized. This strategy has been employed in the development of fluorescent probes. In one study, a derivative, 10-methyl-2-nitro-acridone, was synthesized and subsequently reduced to 10-methyl-2-amino-acridone (MAA). acs.org This amino derivative was found to possess interesting electrochemical and photophysical properties, including two-photon fluorescence, making it a promising candidate for bioimaging applications. acs.org

The electrochemical properties of acridone derivatives, including nitrated species, have also been a subject of study. The introduction of a nitro group is expected to influence the redox potentials of the acridone core, which can be relevant for applications in materials science and in understanding the mechanisms of biological activity. researchgate.net

Furthermore, the DNA-binding ability of acridone derivatives has been a central theme of research. Studies have shown that the presence of electron-withdrawing groups, such as a nitro group, on the acridone nucleus can enhance its DNA binding affinity. ijpsr.com This has implications for the design of new anticancer agents that target DNA.

While much of the research has focused on the synthesis and properties of derivatives of 2-nitro-9(10H)-acridinone, the parent compound itself remains a key building block. Its continued investigation is crucial for unlocking the full potential of this class of nitrated heterocycles in various fields of advanced chemical research.

Table 1: Physicochemical Properties of 9(10H)-Acridinone, 2-nitro- and a Related Derivative

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |

| 9(10H)-Acridinone, 2-nitro- | 7251-00-5 | C₁₃H₈N₂O₃ | 240.22 | - |

| 9(10H)-Acridinone, 2-ethoxy-6-nitro- | 451460-48-3 | C₁₅H₁₂N₂O₄ | 284.27 | Pale-yellow to Yellow-brown Solid |

Table 2: Spectroscopic and Synthetic Data for a Derivative of 9(10H)-Acridinone, 2-nitro-

| Compound | Synthesis Method | Spectroscopic Data | Application | Reference |

| 10-methyl-2-nitro-acridone | Methylation and nitration of 9(10H)-acridinone | MS (EI) ([M + H]⁺) = 255 | Intermediate for the synthesis of a multifunctional molecule (MAA) with electrochemical and fluorescence properties. | acs.org |

| 2-nitro-10-(carboxymethyl)-9(10H)acridone ethyl ester | Nitration of 10-(carboxymethyl)-9(10H)acridone ethyl ester | ¹H NMR (300 MHz, DMSO-d₆) δ 1.22 (t, J = 7.1 Hz, 3H), 4.20 (q, J = 7.1 Hz, 2H), 5.50 (s, 2H), 7.44 (t, J = 7.5 Hz, 1H), 7.70 (d, J = 8.7 Hz, 1H), 7.82—7.91 (m, 2H), 8.33 (dd, J = 8.0, 1.7 Hz, 1H), 8.48 (dd, J = 9.5, 2.9 Hz, 1H), 9.01 (d, J = 2.9 Hz, 1H) | Intermediate for the synthesis of a nitric oxide fluorescent probe. | nih.gov |

Properties

IUPAC Name |

2-nitro-10H-acridin-9-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8N2O3/c16-13-9-3-1-2-4-11(9)14-12-6-5-8(15(17)18)7-10(12)13/h1-7H,(H,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJYGRUSMTCUJGK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(N2)C=CC(=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8N2O3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80222824 | |

| Record name | 9(10H)-Acridinone, 2-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80222824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.21 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7251-00-5 | |

| Record name | 9(10H)-Acridinone, 2-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007251005 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC191302 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=191302 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC30404 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30404 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9(10H)-Acridinone, 2-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80222824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Nitro-10H-acridin-9-one | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HU4C6L6R6L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 9 10h Acridinone, 2 Nitro and Its Analogues

Direct Nitration Strategies and Regioselectivity Considerations

Direct nitration of the pre-formed acridone (B373769) ring system is a common approach to introduce a nitro group. However, the regioselectivity of this electrophilic aromatic substitution is highly dependent on the reaction conditions and the substitution pattern of the acridinone (B8587238) precursor.

Nitration of Acridinone Precursors and N-Substituted Acridinone Esters

The direct nitration of acridinone can lead to a mixture of isomers, with the 2- and 4-nitro products being the major components. For instance, the nitration of acridine (B1665455) in acidic conditions predominantly yields 2-nitroacridine. thieme-connect.com A more controlled and high-yielding synthesis of 2-nitro-9(10H)-acridinone can be achieved through the nitration of N-substituted acridinone esters.

A notable example is the nitration of 10-(carboxymethyl)-9(10H)-acridone ethyl ester. mdpi.comresearchgate.net This reaction, when carried out with nitric acid in a mixture of acetic anhydride (B1165640) and acetic acid, quantitatively yields the corresponding 2-nitro derivative. mdpi.comresearchgate.net The reaction is typically performed at a controlled temperature, for example, 60°C for 1.5 hours, to ensure high conversion and selectivity. mdpi.com The presence of the N-substituent can influence the electronic properties of the acridone system and direct the incoming nitro group to the 2-position.

Table 1: Nitration of N-Substituted Acridinone Esters

| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference(s) |

|---|---|---|---|---|

| 10-(carboxymethyl)-9(10H)-acridone ethyl ester | HNO₃, Ac₂O, AcOH, 60°C, 1.5 h | 2-nitro-10-(carboxymethyl)-9(10H)-acridone ethyl ester | Quantitative | mdpi.comresearchgate.net |

| 9-oxo-9,10-dihydroacridine-4-carboxylic acid methyl ester | HNO₃, AcOH | Mixture of mononitro isomers (main isomer is the 2-nitro derivative) | Not specified | researchgate.net |

Influence of Ring Substitution Patterns on Nitration Outcomes

The regiochemical outcome of the nitration reaction is significantly influenced by the presence of other substituents on the acridinone ring. Electron-donating groups can activate the ring towards electrophilic substitution and direct the nitration to specific positions. Conversely, electron-withdrawing groups can deactivate the ring and influence the position of nitration.

For example, the presence of a methoxy (B1213986) group at the 3-position is sufficient to direct electrophilic substitution towards the 4-position. thieme-connect.com Similarly, a methyl group at the 3-position also directs nitration to the 4-position. thieme-connect.com The nitration of N-phenylsulfonylindole has shown temperature-dependent regioselectivity, suggesting that subtle changes in reaction conditions can alter the product distribution. nih.gov In some cases, classical nitration with a mixture of nitric and sulfuric acids is employed, although this may lead to moderate regioselectivity. smolecule.com The choice of solvent can also play a crucial role in determining the regioselectivity of nitration. nih.gov

Cyclization and Annulation Approaches to the Acridinone Core

An alternative to direct nitration is the construction of the 2-nitro-acridinone scaffold from appropriately substituted precursors through cyclization or annulation reactions. This approach often provides better control over the final substitution pattern.

Condensation Reactions Involving Dinitrobenzophenones

The intramolecular cyclization of 2-aminobenzophenone (B122507) derivatives is a well-established method for the synthesis of the acridone core. rsc.org To obtain a 2-nitro-acridinone, a dinitro-substituted benzophenone (B1666685) precursor can be utilized. For instance, the cyclization of a 2-amino- or 2-acetamido-2'-methoxybenzophenone carrying a nitro group at the appropriate position can be induced by a strong base like sodium hydride to yield the corresponding nitro-acridone. rsc.org

Multicomponent Reaction Pathways for Acridinone Synthesis

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to synthesize complex heterocyclic systems like acridinones in a single step from three or more starting materials. acs.orgorganic-chemistry.orgnih.gov These reactions often proceed through a cascade of elementary steps, and the final product is assembled in a convergent manner. organic-chemistry.org While specific examples leading directly to 2-nitro-9(10H)-acridinone are not extensively detailed in the provided search results, the general applicability of MCRs for acridinone synthesis is well-documented. acs.orggrowingscience.comnih.gov For example, three-component reactions involving a 1,3-dicarbonyl compound, an aldehyde, and an aromatic amine are widely used for the synthesis of acridine derivatives. acs.org By choosing a nitro-substituted aromatic amine as one of the components, it is conceivable to construct a 2-nitro-acridinone derivative.

Derivatization via N-Substitution and Functional Group Interconversion

Once the 2-nitro-9(10H)-acridinone core is synthesized, it can be further modified through N-substitution and functional group interconversions to generate a library of analogues.

N-alkylation of the acridone nitrogen is a common derivatization strategy. rsc.orgmdpi.com This can be achieved by reacting the acridone with an appropriate alkyl halide in the presence of a base such as sodium hydride in a polar aprotic solvent like DMF. mdpi.comrsc.org For example, 9-acridone can be N-alkylated with ethyl bromoacetate (B1195939) to yield 10-(carboxymethyl)-9(10H)-acridone ethyl ester. mdpi.com

The nitro group itself is a versatile functional handle that can be transformed into other functionalities. For instance, the reduction of the nitro group to an amine is a key transformation. This can be accomplished using various reducing agents, such as formic acid over a palladium on carbon (Pd/C) catalyst. mdpi.comresearchgate.net The resulting aminoacridone can then undergo a variety of reactions, including acylation, to introduce further diversity. mdpi.comresearchgate.net

Table 2: Key Functional Group Interconversions of 2-Nitroacridinone Derivatives

| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference(s) |

|---|---|---|---|---|

| 2-nitro-10-(carboxymethyl)-9(10H)-acridone ethyl ester | HCOOH, Pd/C, EtOH, reflux | 2-amino-10-(carboxymethyl)-9(10H)-acridone ethyl ester | Not specified | mdpi.comresearchgate.net |

| 2-amino-10-(carboxymethyl)-9(10H)-acridone ethyl ester | Ac₂O | 2-acetamido-10-(carboxymethyl)-9(10H)-acridone ethyl ester | Not specified | researchgate.net |

Alkylation and Acylation Reactions at the N-10 Position

The nitrogen atom at the 10-position of the acridinone ring is a common site for functionalization through alkylation and acylation reactions. These modifications are crucial for altering the solubility, electronic properties, and biological interactions of the resulting compounds.

A general approach to N-alkylation involves treating the parent acridinone with an alkyl halide in the presence of a base. For instance, 10-(carboxymethyl)-9(10H)acridone ethyl ester can be synthesized by reacting 9-acridone with ethyl bromoacetate in dimethylformamide (DMF) using sodium hydride (NaH) as the base. mdpi.comnih.gov This N-alkylated product serves as a key intermediate for the synthesis of 2-nitro derivatives. The nitration of 10-(carboxymethyl)-9(10H)acridinone ethyl ester with nitric acid in a mixture of acetic anhydride and acetic acid yields 2-nitro-10-(carboxymethyl)-9(10H)acridone ethyl ester. mdpi.comnih.gov

Similarly, N-alkylation can be achieved using various alkyl halides under phase-transfer catalysis conditions, which can offer improved yields. rjpbcs.com Microwave irradiation has also been employed as an efficient method for the N-alkylation of substituted acridones, often in the absence of a solvent. rjpbcs.comjocpr.com

Acylation at the N-10 position is another important transformation. While direct N-acylation of 2-nitro-9(10H)-acridinone is less commonly detailed, the acylation of related aminoacridone derivatives is well-documented. For example, after reduction of a nitro group to an amine, the resulting aminoacridone can be acylated. mdpi.comnih.gov The synthesis of 2-nitro-10-(3,5-dimethoxy)benzyl-9(10H)-acridinone has been achieved by reacting 2-nitro-9(10H)-acridinone with 3,5-dimethoxybenzyl chloride in the presence of sodium hydride. lookchem.com

Table 1: Examples of N-10 Alkylation and Acylation of Acridinone Derivatives

| Starting Material | Reagents and Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| 9-Acridone | Ethyl bromoacetate, NaH, DMF, 60 °C, 3 h | 10-(Carboxymethyl)-9(10H)acridone ethyl ester | 55% | mdpi.comnih.gov |

| 10-(Carboxymethyl)-9(10H)acridone ethyl ester | HNO₃, Ac₂O, AcOH, 60 °C, 1.5 h | 2-Nitro-10-(carboxymethyl)-9(10H)acridone ethyl ester | Quantitative | mdpi.comnih.gov |

| 2-Nitro-9(10H)-acridinone | 3,5-Dimethoxybenzyl chloride, NaH | 2-Nitro-10-(3,5-dimethoxy)benzyl-9(10H)-acridinone | High | lookchem.com |

| 1,3-Disubstituted acridones | Alkyl halides, NaOH/K₂CO₃, Al₂O₃, TBAB, Microwave | N-Alkyl-1,3-disubstituted acridones | 65-88% | rjpbcs.comjocpr.com |

| 2-Amino-10-(carboxymethyl)-9(10H)-acridone ethyl ester | Ac₂O | 2-Acetamido-10-(carboxymethyl)-9(10H)-acridone ethyl ester | - | mdpi.comnih.gov |

Introduction of Diverse Functionalities for Advanced Research (e.g., Amino, Carboxylic Acid, Halogen)

To expand the utility of the 2-nitro-9(10H)-acridinone scaffold, various functional groups can be introduced onto the aromatic rings. These functionalities can serve as handles for further synthetic transformations or directly contribute to the molecule's properties.

Amino Group: The introduction of an amino group is most commonly achieved through the reduction of the nitro group. The 2-nitro group of 2-nitro-9(10H)-acridinone and its N-10 substituted analogues can be reduced to a 2-amino group using several methods. A common method involves the use of sodium sulfide (B99878) (Na₂S·9H₂O) in an alcoholic solvent, which has been shown to be effective for the large-scale preparation of 2-amino-10-(3,5-dimethoxy)benzyl-9(10H)-acridinone. lookchem.com Another reported method is the reduction of 2-nitro-10-(carboxymethyl)-9(10H)acridone ethyl ester to the corresponding 2-amino derivative using formic acid over a palladium on carbon (Pd/C) catalyst in ethanol (B145695). mdpi.comnih.gov The resulting 2-aminoacridinone derivatives are valuable intermediates for further functionalization, such as the synthesis of novel Schiff bases or amides. researchgate.netnih.gov

Carboxylic Acid Group: The introduction of a carboxylic acid functionality can be achieved through various synthetic routes. One approach involves the cyclization of a dicarboxylic acid precursor. For example, heating diphenylamine-2,4'-dicarboxylic acid in concentrated sulfuric acid can yield 9(10H)-acridone-2-carboxylic acid. Another method involves the cyclization of 2,5-di(phenylamino)terephthalic acid in a mixture of polyphosphoric acid and phosphoric acid to form 2-(phenyl)amino-3-carboxy-9(10H)-acridone. prepchem.comgoogle.com Furthermore, hydrolysis of an ester group, such as the ethyl ester in 2-nitro-10-(carboxymethyl)-9(10H)acridone ethyl ester, under basic conditions (e.g., hot aqueous NaOH) can yield the corresponding carboxylic acid. mdpi.comnih.gov

Halogen Group: Halogenated acridinones are often synthesized from halogen-substituted starting materials. For instance, the Ullmann condensation between 2-chlorobenzoic acid and a 4-haloaniline can produce a 2-(4-halophenylamino)benzoic acid, which is then cyclized to form a 2-haloacridin-9(10H)-one. journalagent.com This method has been used to synthesize 2-chloroacridin-9(10H)-one and 2-fluoroacridin-9(10H)-one. journalagent.com These halogenated acridinones can then be subjected to further reactions, such as nitration, to introduce a nitro group at a specific position.

Table 2: Synthesis of Functionalized Acridinone Analogues

| Target Functionality | Synthetic Approach | Starting Materials | Reagents and Conditions | Product | Reference |

|---|---|---|---|---|---|

| Amino | Reduction of nitro group | 2-Nitro-10-(3,5-dimethoxy)benzyl-9(10H)-acridinone | Na₂S·9H₂O, C₂H₅OH | 2-Amino-10-(3,5-dimethoxy)benzyl-9(10H)-acridinone | lookchem.com |

| Amino | Reduction of nitro group | 2-Nitro-10-(carboxymethyl)-9(10H)acridone ethyl ester | HCOOH, Pd/C, Ethanol | 2-Amino-10-(carboxymethyl)-9(10H)-acridone ethyl ester | mdpi.comnih.gov |

| Carboxylic Acid | Cyclization | Diphenylamine-2,4'-dicarboxylic acid | conc. H₂SO₄, 150 °C, 4 h | 9(10H)-Acridone-2-carboxylic acid | |

| Carboxylic Acid | Hydrolysis | 2-Amino-1-nitro-10-(acetamido)-9(10H)-acridone ethyl ester | Hot aqueous NaOH | 2-Amino-1-nitro-10-(carboxymethyl)-9(10H)-acridone | mdpi.comnih.gov |

| Halogen (Cl, F) | Ullmann Condensation & Cyclization | 2-Chlorobenzoic acid, 4-Haloaniline | Cu powder, K₂CO₃; Eaton's reagent | 2-Haloacridin-9(10H)-one | journalagent.com |

Advanced Spectroscopic and Structural Elucidation of 9 10h Acridinone, 2 Nitro Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules, including derivatives of 9(10H)-Acridinone. Through the analysis of one-dimensional (¹H and ¹³C) and two-dimensional NMR spectra, a complete assignment of all proton and carbon signals can be achieved, providing definitive evidence for the molecular structure.

Detailed Proton and Carbon-13 Chemical Shift Assignment and Correlation

Similarly, the ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The carbonyl carbon (C-9) is characteristically found at a significant downfield shift (around 175-180 ppm). The carbon atom directly attached to the nitro group (C-2) would be deshielded, while other carbons in the aromatic system would show shifts consistent with their electronic environment. Complete and unequivocal assignments are typically confirmed using two-dimensional NMR techniques. researchgate.netresearchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 9(10H)-Acridinone, 2-nitro- in DMSO-d₆

| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| 1 | 8.3 - 8.5 (d) | 122.0 - 124.0 |

| 2 | - | 145.0 - 147.0 |

| 3 | 8.0 - 8.2 (d) | 128.0 - 130.0 |

| 4 | 7.4 - 7.6 (t) | 116.0 - 118.0 |

| 4a | - | 141.0 - 143.0 |

| 5 | 7.8 - 8.0 (d) | 121.0 - 123.0 |

| 6 | 7.2 - 7.4 (t) | 126.0 - 128.0 |

| 7 | 7.6 - 7.8 (t) | 133.0 - 135.0 |

| 8 | 8.1 - 8.3 (d) | 118.0 - 120.0 |

| 8a | - | 120.0 - 122.0 |

| 9 | - | 177.0 - 179.0 |

| 9a | - | 139.0 - 141.0 |

| 10 (N-H) | 11.5 - 12.5 (br s) | - |

Note: Predicted values are based on data for 9-acridinone and known substituent effects of a nitro group. researchgate.netrsc.org (d = doublet, t = triplet, br s = broad singlet)

Application of Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are crucial for confirming the assignments made from 1D spectra and establishing the connectivity of the molecular framework. nih.gov

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For 9(10H)-Acridinone, 2-nitro-, COSY spectra would show correlations between adjacent aromatic protons, such as between H-3 and H-4, and between H-5/H-6, H-6/H-7, and H-7/H-8. This helps to definitively trace the proton connectivity within each aromatic ring. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms (¹J-coupling). youtube.com Each aromatic C-H group would produce a cross-peak, directly linking the proton signal on one axis to the carbon signal on the other. This allows for the unambiguous assignment of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away (²J and ³J-coupling). sdsu.edu HMBC is particularly powerful for identifying quaternary (non-protonated) carbons and piecing together the molecular skeleton. For instance, the N-H proton would show a correlation to the carbonyl carbon (C-9) and carbons C-8a and C-9a. The H-1 proton would show correlations to C-2, C-3, C-4a, and C-9, confirming the position of the nitro-substituted ring relative to the carbonyl group.

Vibrational Spectroscopy (FT-IR, Raman) for Characteristic Band Assignment and Structural Confirmation

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule. uha.fr The spectra for 9(10H)-Acridinone, 2-nitro- would be characterized by specific absorption bands corresponding to the vibrations of its constituent bonds.

N-H Stretch: A characteristic broad band is expected in the region of 3100-3300 cm⁻¹ corresponding to the N-H stretching vibration of the secondary amine within the acridinone (B8587238) core.

C=O Stretch: A strong, sharp absorption band for the carbonyl (ketone) group is expected around 1610-1640 cm⁻¹. Its precise position is influenced by conjugation and intermolecular hydrogen bonding.

NO₂ Stretches: The nitro group gives rise to two distinct and strong stretching vibrations: an asymmetric stretch typically found between 1500-1560 cm⁻¹ and a symmetric stretch between 1345-1385 cm⁻¹. longdom.org

Aromatic C=C and C-H Stretches: Aromatic C=C ring stretching vibrations appear in the 1450-1600 cm⁻¹ region. Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹.

Table 2: Characteristic Vibrational Frequencies for 9(10H)-Acridinone, 2-nitro-

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H | Stretch | 3100 - 3300 | Medium, Broad |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium |

| C=O | Stretch | 1610 - 1640 | Strong |

| Aromatic C=C | Ring Stretch | 1450 - 1600 | Medium-Strong |

| NO₂ | Asymmetric Stretch | 1500 - 1560 | Strong |

| NO₂ | Symmetric Stretch | 1345 - 1385 | Strong |

Note: These are typical ranges and can vary based on the specific molecular environment and sample state (solid/solution). longdom.orgresearchgate.net

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the precise mass of a molecule with high accuracy, which allows for the confident determination of its elemental composition. longdom.orgnih.gov For 9(10H)-Acridinone, 2-nitro- (molecular formula C₁₃H₈N₂O₃), HRMS can verify the formula by matching the experimentally measured mass to the theoretically calculated exact mass.

The calculated exact mass for the neutral molecule [M] is 240.0535. In typical ESI (Electrospray Ionization) HRMS, the molecule would be observed as the protonated species [M+H]⁺ with a calculated m/z of 241.0608 or as the sodium adduct [M+Na]⁺ with a calculated m/z of 263.0427.

Analysis of the fragmentation patterns in the mass spectrum (MS/MS) provides further structural confirmation. The acridinone core is relatively stable, but characteristic losses can be observed.

Loss of NO₂: A primary fragmentation pathway would likely involve the loss of the nitro group as an NO₂ radical (46.0055 Da).

Loss of NO and CO: Subsequent or alternative fragmentation could involve the loss of nitric oxide (NO, 29.9979 Da) followed by the loss of carbon monoxide (CO, 27.9949 Da), a common fragmentation for cyclic ketones.

Table 3: Predicted HRMS Data and Fragments for 9(10H)-Acridinone, 2-nitro-

| Species | Formula | Calculated Exact Mass (m/z) |

| [M+H]⁺ | [C₁₃H₉N₂O₃]⁺ | 241.0608 |

| [M+Na]⁺ | [C₁₃H₈N₂O₃Na]⁺ | 263.0427 |

| [M+H - NO₂]⁺ | [C₁₃H₉NO]⁺ | 195.0679 |

| [M+H - HNO₂]⁺ | [C₁₃H₈NO]⁺ | 194.0601 |

| [M+H - NO₂ - CO]⁺ | [C₁₂H₉N]⁺ | 167.0730 |

X-ray Crystallography for Solid-State Molecular Architecture and Intermolecular Interactions

The crystal structure of 9(10H)-Acridinone reveals a nearly planar tricyclic system. In the solid state, these molecules form centrosymmetric dimers through intermolecular hydrogen bonds between the N-H group of one molecule and the carbonyl oxygen (C=O) of another (N-H···O=C). These dimers are further organized into stacks through π-π interactions between the aromatic rings of adjacent molecules.

The introduction of a 2-nitro group is expected to influence this solid-state architecture. The nitro group is polar and can participate in dipole-dipole interactions and potentially form weak C-H···O hydrogen bonds with neighboring molecules. This could lead to a modified crystal packing arrangement compared to the unsubstituted parent compound, potentially altering the planarity of the ring system slightly and changing the nature of the π-π stacking interactions.

Electronic Spectroscopy and Detailed Photophysical Characterization

Electronic spectroscopy, primarily UV-Visible absorption and fluorescence spectroscopy, provides insights into the electronic transitions and photophysical properties of a molecule. The parent 9(10H)-Acridinone molecule is known to exhibit strong absorption in the UV-A and violet regions of the spectrum, corresponding to a π→π* electronic transition. researchgate.net

The introduction of the nitro group at the 2-position is expected to significantly perturb the electronic structure. The -NO₂ group acts as both a chromophore and a strong electron-withdrawing group, which typically leads to a bathochromic (red) shift of the main absorption bands. This is due to the extension of the π-conjugated system and the stabilization of the excited state.

Furthermore, nitroaromatic compounds are well-known to be weakly fluorescent or non-fluorescent. The nitro group often provides an efficient pathway for non-radiative decay (such as intersystem crossing to the triplet state) from the excited singlet state, thus quenching fluorescence. researchgate.net Therefore, it is anticipated that 9(10H)-Acridinone, 2-nitro- will have a significantly lower fluorescence quantum yield compared to the highly fluorescent parent acridinone.

Table 4: Predicted Photophysical Properties of 9(10H)-Acridinone, 2-nitro-

| Property | Parent 9(10H)-Acridinone | Predicted 9(10H)-Acridinone, 2-nitro- |

| Absorption λₘₐₓ (nm) | ~380-400 | Shifted to longer wavelengths (>400 nm) |

| Molar Absorptivity (ε) | High | High |

| Emission λₘₐₓ (nm) | ~420-440 | Weak or non-emissive |

| Fluorescence Quantum Yield (Φf) | High (in polar solvents) | Very Low |

Note: Values are dependent on the solvent used. Data for parent compound from reference researchgate.net.

Analysis of Electronic Absorption and Emission Spectra

The electronic absorption and emission spectra of 9(10H)-acridinone derivatives are characterized by transitions involving π-orbitals of the aromatic system. Theoretical studies on the closely related compound, 2-nitro-9(10-methyl)-acridinone, provide valuable insights into these transitions. Stationary absorption, fluorescence excitation, and fluorescence spectra have been compared with semi-empirical PM3/CI and PM3/S level theoretical predictions to interpret the spectral features. horiba.com These calculations help in understanding the energies and probabilities of various electronic transitions, including S₀→Sₙ, S₁→S₀, and transitions involving triplet states.

The introduction of the electron-withdrawing nitro group at the 2-position is expected to cause a bathochromic (red) shift in the absorption and emission spectra compared to the parent 9(10H)-acridinone. This is due to the stabilization of the excited state through intramolecular charge transfer (ICT) from the acridinone core to the nitro group.

Table 1: Theoretical Spectroscopic Data for 2-nitro-9(10-methyl)-acridinone in Various Solvents

| Solvent | Absorption λmax (nm) | Emission λmax (nm) |

|---|---|---|

| 1,4-Dioxane | Theoretical data not specified | Theoretical data not specified |

| Methyl Alcohol | Theoretical data not specified | Theoretical data not specified |

| Acetonitrile | Theoretical data not specified | Theoretical data not specified |

Determination of Fluorescence Quantum Yields and Excited-State Decay Kinetics

The fluorescence quantum yield (Φf) is a critical parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. For many acridinone derivatives, high fluorescence quantum yields are observed, making them useful as fluorescent probes. However, the presence of a nitro group often leads to a significant decrease in fluorescence quantum yield due to the promotion of non-radiative decay pathways, such as intersystem crossing to the triplet state.

The excited-state decay kinetics, typically characterized by the fluorescence lifetime (τf), provide information about the rates of both radiative and non-radiative processes that deactivate the excited singlet state. Time-resolved fluorescence spectroscopy is the primary technique used to measure these lifetimes. For acridinone derivatives, fluorescence lifetimes can be complex, sometimes exhibiting multi-exponential decay kinetics, which may indicate the presence of different excited-state species or competing decay pathways.

Investigation of Intersystem Crossing (ISC) Processes and Triplet State Dynamics

Intersystem crossing (ISC) is a non-radiative process involving a transition from an excited singlet state (S₁) to a triplet state (T₁). The presence of a nitro group on an aromatic ring is well-known to enhance the rate of ISC. This is attributed to the increased spin-orbit coupling facilitated by the heavy atom effect (of the nitrogen and oxygen atoms in the nitro group) and the presence of low-lying n-π* triplet states.

Once populated, the triplet state can undergo further photochemical reactions or decay back to the ground state via phosphorescence (a radiative process) or non-radiative decay. The triplet state quantum yield (ΦT) and the triplet lifetime (τT) are key parameters characterizing the triplet state dynamics. Laser flash photolysis is a common technique used to study triplet states by observing their transient absorption spectra.

For nitroaromatic compounds, ISC can be a very efficient process, leading to high triplet quantum yields. This makes them effective photosensitizers for applications such as photodynamic therapy, where the triplet state can transfer its energy to molecular oxygen to generate reactive singlet oxygen.

Solvatochromic Effects and Environmental Sensitivity of Photophysical Properties

Solvatochromism refers to the change in the position, and sometimes the intensity and shape, of absorption and emission spectral bands with a change in the polarity of the solvent. This phenomenon arises from differential solvation of the ground and excited states of the molecule.

In the case of 9(10H)-Acridinone, 2-nitro-, a significant solvatochromic effect is expected due to the change in the dipole moment of the molecule upon excitation. The excited state is likely to have a more pronounced intramolecular charge transfer character, with increased electron density on the nitro group, leading to a larger dipole moment compared to the ground state.

Consequently, in more polar solvents, the excited state will be more stabilized than the ground state, resulting in a red shift (bathochromic shift) of the emission spectrum. The extent of this shift can be correlated with solvent polarity parameters, such as the dielectric constant and refractive index, using models like the Lippert-Mataga equation. A theoretical study on 2-nitro-9(10-methyl)-acridinone in solvents of varying polarity (1,4-dioxane, methyl alcohol, and acetonitrile) supports the presence of such solvent-dependent spectral shifts. horiba.com This environmental sensitivity makes these compounds potential candidates for use as fluorescent probes to investigate the polarity of their microenvironment.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| 9(10H)-Acridinone, 2-nitro- |

| 2-nitro-9(10-methyl)-acridinone |

Chemical Reactivity and Mechanistic Transformations of the 2 Nitroacridinone Core

Reactivity of the Nitro Group

The presence of the nitro group at the C-2 position significantly influences the electronic properties of the acridinone (B8587238) core, rendering it susceptible to a variety of chemical transformations.

The conversion of the 2-nitro group to a 2-amino group is a pivotal transformation, yielding 2-amino-9(10H)-acridinone, a versatile intermediate for further derivatization. This reduction can be achieved through several methods, with varying degrees of success and selectivity.

Catalytic Hydrogenation: While a common method for nitro group reduction, the application of catalytic hydrogenation using hydrogen gas with catalysts like Palladium on carbon (Pd/C) or Nickel-Rhenium (NiRe) has been reported to result in unsatisfactory yields for certain nitroacridinone derivatives.

Formic Acid Reduction: A highly effective method for the reduction of the nitro group on the acridinone core is the use of formic acid in the presence of a palladium on carbon (Pd/C) catalyst. For instance, a derivative, 2-nitro-10-(carboxymethyl)-9(10H)acridone ethyl ester, was successfully reduced to the corresponding aminoacridinone using a mixture of formic acid and triethylamine (B128534) with Pd/C in refluxing ethanol (B145695). This approach is often favored due to its efficiency and milder conditions compared to high-pressure hydrogenation. Formic acid serves as a hydrogen donor in this catalytic transfer hydrogenation process.

Other Reducing Agents: Other reagents have also been employed for the reduction of nitroacridinones. Hydrazine hydrate (B1144303) (N₂H₄·H₂O) in the presence of Pd/C has been used, although in some cases, it has produced inferior results, potentially due to side reactions like hydrazide formation. Another method involves the use of sodium sulfide (B99878) nonahydrate (Na₂S·9H₂O) in ethanol to reduce dinitro-acridinone derivatives.

The general pathway for the reduction of aromatic nitro compounds involves the formation of nitroso and hydroxylamine (B1172632) intermediates before yielding the final amine product.

Table 1: Comparison of Reduction Methods for Nitroacridinone Derivatives

| Reagent/Catalyst System | Substrate Example | Outcome |

|---|---|---|

| H₂ / Pd/C or NiRe | 2-nitro-10-(carboxymethyl)-9(10H)acridone ethyl ester | Unsatisfactory yield |

| Formic Acid / Pd/C | 2-nitro-10-(carboxymethyl)-9(10H)acridone ethyl ester | Successful reduction to aminoacridinone |

| N₂H₄·H₂O / Pd/C | 2-nitro-10-(carboxymethyl)-9(10H)acridone ethyl ester | Worse results than formic acid, potential side reactions |

The nitro group is a strong electron-withdrawing group, which activates the aromatic ring towards nucleophilic aromatic substitution (SNAr). wikipedia.orglibretexts.org In a typical SNAr reaction, a nucleophile attacks an electron-poor aromatic ring, displacing a leaving group. masterorganicchemistry.com For this reaction to occur, the ring must be activated by electron-withdrawing groups, and a good leaving group (typically a halide) must be present. libretexts.org The electron-withdrawing group, such as a nitro group, stabilizes the negatively charged intermediate (a Meisenheimer complex) through resonance, particularly when positioned ortho or para to the leaving group. wikipedia.orglibretexts.orgmasterorganicchemistry.com

While the most common SNAr reactions on nitroaromatics involve the displacement of a group other than the nitro group itself, direct substitution of the nitro group is also possible, especially with certain nucleophiles and substrates. rsc.orgumontpellier.frfigshare.com For example, the nitro group of meso-nitroporphyrins has been successfully displaced by nucleophiles like azide (B81097) and various amines. umontpellier.frfigshare.com Similarly, in activated ortho-halonitrobenzenes, a dual SNAr reaction can occur where first the halogen is substituted, followed by the substitution of the nitro group by a second nucleophile. rsc.org This reactivity suggests that under appropriate conditions, the 2-nitro group of the acridinone core could potentially be displaced by strong nucleophiles, providing a direct route to other 2-substituted acridinone derivatives.

Transformations of the Acridinone Ring System and Nitrogen Heteroatom

Beyond the reactivity of the nitro group, the acridinone core itself offers sites for further chemical modification, namely the C-9 carbonyl group and the N-10 nitrogen atom.

N-10 Nitrogen Atom: The nitrogen atom of the acridinone nucleus is generally weakly basic, making N-alkylation with alkyl halides challenging under standard conditions. However, the reaction can be effectively carried out using phase transfer catalysis (PTC). For example, 2-nitroacridinone can be N-alkylated with agents like 1-bromo-3-chloropropane (B140262) or 1-bromo-4-chlorobutane (B103958) in a two-phase system of an organic solvent (e.g., tetrahydrofuran) and aqueous potassium hydroxide, using tetrabutylammonium (B224687) bromide as the phase transfer catalyst. This method facilitates the formation of N-10 substituted derivatives, such as 10-(3'-chloropropyl)-2-nitroacridinone and 10-(4'-chlorobutyl)-2-nitroacridone, which can then undergo further nucleophilic substitution at the terminal chloroalkyl chain.

C-9 Carbonyl Group: The carbonyl group at the C-9 position exhibits typical reactivity for ketones. libretexts.orgic.ac.uk It is a polar functional group with an electrophilic carbon atom, making it susceptible to nucleophilic addition reactions. libretexts.orgmasterorganicchemistry.com These reactions can be catalyzed by either acid or base. ic.ac.uk Common transformations include reduction to a secondary alcohol using hydride reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄), or conversion to a methylene (B1212753) group (CH₂) via deoxygenation methods like the Wolff-Kishner reduction. libretexts.orgyoutube.com While specific examples for 2-nitroacridinone are not detailed in the provided context, this general reactivity is applicable to the acridinone core.

Condensation Reactions: The 2-amino-9(10H)-acridinone, obtained from the reduction of 2-nitroacridinone, is a key precursor for condensation reactions. The primary amino group can react with various aldehydes to form a new series of Schiff bases (imines). researchgate.net This reaction involves the nucleophilic attack of the amino group on the carbonyl carbon of the aldehyde, followed by dehydration to form the C=N double bond characteristic of a Schiff base. researchgate.netekb.eg This method allows for the introduction of a wide range of substituents onto the acridinone scaffold. researchgate.net

Cycloadditions: Cycloaddition reactions involve the combination of two or more unsaturated molecules to form a cyclic adduct. wikipedia.org The Diels-Alder reaction, a [4+2] cycloaddition, is a prominent example. wikipedia.org While the acridinone ring system contains double bonds, its aromatic character makes it generally unreactive in typical cycloaddition reactions without significant disruption of the aromaticity. However, derivatization of the acridinone core could potentially introduce functionalities, such as dienes or dipolarophiles, that could participate in cycloaddition reactions to build more complex, fused-ring systems.

Mechanistic Insights into Reaction Pathways

Understanding the mechanisms of these transformations is crucial for predicting reactivity and controlling product formation.

Nitro Group Reduction: The reduction of nitroarenes to their corresponding amines is a multi-step process. In enzymatic reductions, it proceeds through two-electron reduction steps, forming nitroso (Ar-NO) and subsequently hydroxylamine (Ar-NHOH) intermediates. nih.gov A similar stepwise reduction is expected in chemical reductions, where the nitroso intermediate can be reduced further, either enzymatically or non-enzymatically by the reducing agent. nih.gov

Nucleophilic Aromatic Substitution (SNAr): The SNAr mechanism is a two-step addition-elimination process. masterorganicchemistry.com

Addition: The nucleophile attacks the electron-deficient carbon atom bearing the leaving group, breaking the aromaticity of the ring and forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. wikipedia.org The presence of a strong electron-withdrawing group, like the nitro group, at the ortho or para position is critical for stabilizing this intermediate. libretexts.orgmasterorganicchemistry.com

Elimination: The aromaticity is restored by the departure of the leaving group, which takes its bonding electrons with it. libretexts.org The formation of the Meisenheimer complex is typically the rate-determining step. masterorganicchemistry.com

N-Alkylation of Acridinone: In systems like 2-pyridones, which are analogous to acridinones, N-alkylation is often in competition with O-alkylation due to the presence of the lactam-lactim tautomerism. researchgate.netorganic-chemistry.org The regioselectivity (N- vs. O-alkylation) is influenced by factors such as the cation, solvent, and the nature of the alkylating agent. researchgate.net The use of phase transfer catalysis for N-alkylation of 2-nitroacridinone facilitates the reaction by transporting the acridinone anion from the aqueous phase to the organic phase where it can react with the alkyl halide.

Schiff Base Formation: The formation of an imine from an amine and an aldehyde is a reversible nucleophilic addition-elimination reaction. The reaction is typically catalyzed by acid. The mechanism involves the initial nucleophilic attack of the amine on the protonated carbonyl carbon, forming a carbinolamine intermediate. This is followed by proton transfer and subsequent elimination of a water molecule to form the protonated imine, which is then deprotonated to give the final Schiff base product.

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| 9(10H)-Acridinone, 2-nitro- |

| 2-amino-9(10H)-acridinone |

| 2-nitro-10-(carboxymethyl)-9(10H)acridone ethyl ester |

| Palladium on carbon (Pd/C) |

| Nickel-Rhenium (NiRe) |

| Formic acid |

| Triethylamine |

| Hydrazine hydrate |

| Sodium sulfide nonahydrate |

| Meisenheimer complex |

| 1-bromo-3-chloropropane |

| 1-bromo-4-chlorobutane |

| Tetrahydrofuran |

| Potassium hydroxide |

| Tetrabutylammonium bromide |

| 10-(3'-chloropropyl)-2-nitroacridinone |

| 10-(4'-chlorobutyl)-2-nitroacridone |

| Sodium borohydride (NaBH₄) |

| Lithium aluminum hydride (LiAlH₄) |

| Schiff base |

| 2,7-dinitro-10-(3,5-dimethoxy)benzyl-9(10H)-acridone |

| meso-nitroporphyrin |

| ortho-halonitrobenzene |

Exploration of Electron Transfer Processes

The redox chemistry of the nitro group is a key factor in the biological activity of many nitroaromatic compounds. uchile.cl Electron transfer processes involving the 2-nitroacridinone core are anticipated to be centered around the nitro functionality. The acceptance of an electron leads to the formation of a nitro radical anion, a transient species whose stability and subsequent reactivity are influenced by the molecular environment. uchile.cl

Electrochemical techniques, such as cyclic voltammetry, are instrumental in qualitatively and quantitatively assessing the formation and decay of such radical anions. uchile.cl For nitroaromatic compounds, a one-electron reversible couple is typically observed, corresponding to the nitro/nitro radical anion redox system. uchile.cl The stability of this radical anion is a critical determinant of the subsequent chemical pathways.

While specific electrochemical data for 2-nitroacridinone is not extensively documented in the reviewed literature, the general principles of nitroaromatic electrochemistry provide a framework for understanding its behavior. The electron-withdrawing nature of the acridinone ring system would likely influence the reduction potential of the nitro group.

Table 1: Representative Reduction Potentials of Related Nitroaromatic Compounds

| Compound | Reduction Potential (V vs. SCE) | Medium | Reference |

| Nitrobenzene | -0.7 to -1.1 | Aprotic Solvents | General Electrochemistry Texts |

| 1-Nitronaphthalene | -0.6 to -1.0 | Aprotic Solvents | General Electrochemistry Texts |

| 5-Nitroimidazole | ~ -0.6 | Aqueous Solution | uchile.cl |

Studies on Tautomerism and Isomerization Phenomena

Tautomerism is a significant feature of the acridinone ring system. Spectroscopic studies on derivatives of 9-acridinamine have shown the coexistence of amino and imino tautomers in various solvents. nih.gov For 2-nitroacridinone, the primary tautomeric equilibrium involves the migration of the proton from the N(10) nitrogen to the C(9) carbonyl oxygen, resulting in the keto (acridinone) and enol (9-hydroxyacridine) forms.

Spectroscopic analyses of protonated N,N-dimethyl-N'-(1-nitro-9-acridinyl)-1,3-propanediamine and its isomers in poly(vinyl alcohol) films have revealed the presence of at least two structural forms. nih.gov This has been interpreted in terms of tautomerism arising from the migration of a hydrogen atom from the exocyclic nitrogen to the acridine (B1665455) ring nitrogen. nih.gov Although this study was on a derivative, it strongly suggests that the 2-nitroacridinone core is susceptible to similar tautomeric transformations.

The equilibrium between the keto and enol forms can be influenced by solvent polarity, pH, and substitution patterns on the acridinone ring. The presence of the electron-withdrawing nitro group at the 2-position is expected to influence the acidity of the N(10)-H proton and thereby affect the position of the tautomeric equilibrium.

Furthermore, nitro-nitrito isomerization, a photoreaction observed in some metal complexes in the solid state, represents another potential isomerization pathway, although this is less commonly observed for organic compounds in solution. researchgate.net

Table 2: Tautomeric Forms of 2-Nitroacridinone

| Tautomeric Form | Structural Features |

| 9(10H)-Acridinone, 2-nitro- (Keto) | Carbonyl group at C(9), N-H at position 10 |

| 9-Hydroxy-2-nitroacridine (Enol) | Hydroxyl group at C(9), Aromatic acridine ring |

This table illustrates the primary tautomers of 2-nitroacridinone.

Theoretical and Computational Studies on 9 10h Acridinone, 2 Nitro

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) serves as a powerful computational tool for investigating the properties of molecular systems. For 9(10H)-Acridinone, 2-nitro-, DFT calculations provide fundamental insights into its geometry, electronic landscape, and vibrational behavior, forming a basis for understanding its chemical nature.

Geometry Optimization and Electronic Structure Analysis (e.g., HOMO-LUMO Energy Gaps, Molecular Orbitals)

Geometry optimization of 9(10H)-Acridinone, 2-nitro- using DFT methods, such as those employing the B3LYP functional, reveals the molecule's most stable three-dimensional structure. researchgate.netlongdom.org The acridinone (B8587238) core is a planar tricyclic system. The optimization process refines bond lengths and angles to their lowest energy state, confirming the planarity of the fused rings and determining the orientation of the nitro (-NO₂) substituent relative to the ring. google.comarxiv.org

The electronic structure is primarily described by the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. wuxiapptec.comemerginginvestigators.orgschrodinger.com A smaller gap generally implies higher reactivity. wuxiapptec.com

For acridone (B373769) derivatives, the HOMO is typically distributed over the electron-rich phenylamine portion of the molecule, while the LUMO is localized on the electron-accepting keto-phenyl part. The introduction of the strongly electron-withdrawing nitro group at the 2-position is expected to significantly lower the energy of both the HOMO and LUMO. nih.gov This modification often leads to a reduction in the HOMO-LUMO energy gap, influencing the molecule's electronic absorption properties and reactivity. nih.govnih.gov The energy gap is a key factor in determining the molecular electrical transport properties, which aids in measuring electron conductivity. emerginginvestigators.org

| Molecular Orbital | Energy (eV) |

|---|---|

| LUMO | -2.50 |

| HOMO | -6.53 |

| Energy Gap (ΔE) | 4.03 |

Note: The values in Table 1 are illustrative for a related nitrated aromatic system and serve to demonstrate the typical output of DFT calculations. Actual values for 9(10H)-Acridinone, 2-nitro- would require specific computation. longdom.org

Vibrational Frequency Calculations and Support for Spectroscopic Assignment

DFT calculations are instrumental in predicting the vibrational spectra (Infrared and Raman) of molecules. researchgate.net By calculating the harmonic frequencies, a theoretical spectrum can be generated that corresponds to the molecule's fundamental vibrational modes. researchgate.net This theoretical data is invaluable for assigning the absorption bands observed in experimental spectra. researchgate.netnih.gov

For 9(10H)-Acridinone, 2-nitro-, key vibrational modes include:

C=O stretching: A strong absorption band characteristic of the ketone group in the acridone core.

N-O stretching: Symmetric and asymmetric stretching vibrations of the nitro group, which are typically strong and identifiable in the IR spectrum.

Aromatic C-H stretching: Vibrations associated with the hydrogen atoms on the aromatic rings.

Ring vibrations: Complex modes involving the stretching and bending of the entire tricyclic framework.

Comparing the calculated frequencies with experimental data allows for a confident assignment of each spectral feature to a specific molecular motion. nih.gov This correlation is crucial for structural confirmation and for understanding intramolecular interactions. longdom.org

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Typical Experimental Region (cm⁻¹) |

|---|---|---|

| N-O Asymmetric Stretch | ~1530 | 1500-1560 |

| N-O Symmetric Stretch | ~1350 | 1335-1370 |

| C=O Stretch | ~1640 | 1630-1650 |

| Aromatic C=C Stretch | ~1600, ~1480 | 1450-1600 |

Note: Frequencies are approximate and based on typical values for similar functional groups.

Prediction of Chemical Reactivity and Regioselectivity

Local reactivity descriptors, such as Fukui functions and local philicity, are used to predict the regioselectivity of a reaction—that is, which specific atoms in the molecule are most likely to react. researchgate.net For 9(10H)-Acridinone, 2-nitro-, these calculations can identify the most electrophilic sites for a nucleophilic attack or the most nucleophilic sites for an electrophilic attack. Such analysis is critical for designing synthetic pathways and understanding reaction mechanisms. researchgate.net

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

While DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for investigating the behavior of molecules in their electronically excited states. researchgate.net It is used to calculate excitation energies, which correspond to the absorption of light, and to simulate UV-visible absorption spectra. nih.govresearchgate.net

Analysis of Electronic Transitions and Photophysical Phenomena

TD-DFT calculations on 9(10H)-Acridinone, 2-nitro- allow for the characterization of its electronic transitions. nih.gov These transitions involve the promotion of an electron from an occupied molecular orbital to an unoccupied one, such as from the HOMO to the LUMO. schrodinger.com The analysis reveals the nature of these transitions, which can include π→π* transitions within the aromatic system or n→π* transitions involving the lone pair electrons on the carbonyl oxygen.

The presence of both an electron-donating amine group (within the acridone core) and an electron-withdrawing nitro group can give rise to transitions with significant intramolecular charge-transfer (ICT) character. rsc.org TD-DFT helps to quantify the nature and energy of these transitions, providing a theoretical basis for interpreting the experimental absorption and fluorescence spectra. nih.govresearchgate.net This understanding is fundamental to explaining the photophysical phenomena exhibited by the molecule, such as its color and fluorescence properties.

Molecular Dynamics Simulations and Conformational Analysis

The acridone ring system is largely rigid, but some degree of conformational flexibility exists, primarily concerning the rotation of the substituent nitro group. mdpi.comresearchgate.net DFT can be used to calculate the potential energy surface for the rotation of the C-N bond connecting the nitro group to the aromatic ring. This calculation reveals the energy barriers to rotation and identifies the lowest-energy (most stable) conformation. mdpi.com

Molecular dynamics (MD) simulations can provide further insight into the dynamic behavior of 9(10H)-Acridinone, 2-nitro-, especially in solution or when interacting with other molecules. nih.gov MD simulations model the movement of atoms over time, allowing for the exploration of conformational space and the study of intermolecular interactions, such as those with solvent molecules or biological targets. nih.gov

Computational Modeling of Reaction Mechanisms and Transition States

Theoretical and computational chemistry have emerged as indispensable tools for elucidating the intricate details of chemical reactions, providing insights that are often inaccessible through experimental methods alone. In the context of 9(10H)-Acridinone, 2-nitro-, computational modeling plays a crucial role in understanding its reactivity, predicting reaction pathways, and characterizing the high-energy transition states that govern the kinetics and mechanisms of its transformations.

While specific comprehensive computational studies detailing the reaction mechanisms and transition states exclusively for 9(10H)-Acridinone, 2-nitro- are not extensively available in the public domain, the broader class of acridone and nitroaromatic compounds has been the subject of significant theoretical investigation. These studies provide a foundational framework for understanding the potential reaction dynamics of the target molecule.

Computational studies on related acridinium derivatives, for instance, have successfully employed Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) to model complex processes such as chemiluminescence. These investigations have detailed the nucleophilic attack at the C9 position, the formation of dioxetanone intermediates, and the subsequent decomposition to form an electronically excited acridone product. Such studies highlight the power of computational methods to map out multi-step reaction coordinates and identify rate-determining steps.

For nitroaromatic compounds, computational modeling is frequently used to explore nucleophilic aromatic substitution (SNAr) reactions, which are characteristic of this class of molecules. The electron-withdrawing nature of the nitro group in 9(10H)-Acridinone, 2-nitro- is expected to activate the acridinone ring towards nucleophilic attack. Theoretical calculations for analogous systems typically involve:

Mapping Potential Energy Surfaces: Identifying reactants, intermediates, transition states, and products along a reaction coordinate.

Calculating Activation Energies: Determining the energy barriers for various potential pathways, which allows for the prediction of the most favorable reaction mechanism.

Characterizing Transition State Structures: Analyzing the geometry of the highest energy point along the reaction path to understand the bonding and structural changes occurring during the reaction.

A hypothetical computational study on the hydrolysis of a 9-substituted-2-nitroacridine to form 9(10H)-Acridinone, 2-nitro- would likely involve the modeling of the addition of a nucleophile (e.g., a water molecule or hydroxide ion) to the C9 carbon, followed by the departure of a leaving group. The transition state for such a process would be characterized by the partial formation of the C-O bond and the partial breaking of the bond to the leaving group.

The following interactive table represents the type of data that would be generated from a DFT study on a hypothetical nucleophilic substitution reaction of a precursor to yield 9(10H)-Acridinone, 2-nitro-. The values presented are illustrative and based on typical computational results for similar reactions.

| Reaction Step | Structure | Relative Energy (kcal/mol) | Key Geometric Parameters (Å) | Imaginary Frequency (cm⁻¹) |

| Reactants | Precursor + H₂O | 0.0 | C9-LG = 1.45 | N/A |

| Transition State (TS1) | [Precursor···H₂O]‡ | +25.3 | C9-O(H₂) = 1.98 (forming), C9-LG = 1.85 (breaking) | -450i |

| Intermediate | Meisenheimer-like | -5.2 | C9-O(H₂) = 1.48, C9-LG = 2.50 | N/A |

| Transition State (TS2) | [Intermediate]‡ | +15.8 | C9-LG = 2.80 (breaking), N10-H = 1.50 (transferring) | -320i |

| Products | 2-Nitro-9-acridinone + LG-H | -12.7 | C9=O = 1.23 | N/A |

LG represents a generic leaving group.

Further computational investigations could also explore the influence of the solvent on the reaction mechanism and energetics, typically through the use of implicit or explicit solvent models. The nitro group's position and electronic effects on the stability of intermediates and transition states would be a key focus of such theoretical studies. While detailed, specific research on 9(10H)-Acridinone, 2-nitro- is needed, the established methodologies in computational chemistry provide a robust platform for future investigations into its reaction mechanisms.

Applications in Advanced Chemical Systems and Materials Non Clinical Focus

Development of Fluorescent Probes and Chemosensors

The 2-nitro-9(10H)-acridinone structure serves as a key component in the design of fluorescent probes, which are molecules engineered to detect specific chemical species or enzymatic activities through changes in their fluorescence properties.

The primary mechanism enabling the use of 2-nitro-9(10H)-acridinone derivatives as sensors is the "turn-on" fluorescence response. In its native state, the 2-nitro-acridinone core is typically weakly fluorescent or non-fluorescent. The nitro group (-NO₂) is a potent electron-withdrawing group that can quench the natural fluorescence of the acridinone (B8587238) fluorophore through processes like photoinduced electron transfer (PET). mdpi.com

A "turn-on" sensing event occurs when the nitro group is chemically transformed into an electron-donating group, such as an amino group (-NH₂). researchgate.netrsc.org This conversion dramatically alters the electronic structure of the molecule. The resulting amino-acridinone derivative often exhibits strong fluorescence due to an efficient intramolecular charge transfer (ICT) process from the electron-donating amino group to the electron-accepting acridinone core. rsc.org This significant enhancement in fluorescence intensity upon reaction with a target analyte forms the basis of a highly sensitive detection system. researchgate.netrsc.org Conversely, a "turn-off" mechanism would involve a process that quenches the fluorescence of an already fluorescent molecule. nih.gov

While the acridinone scaffold has been adapted to create sensors for various ions, the specific role of the 2-nitro derivative is often as a precursor or a foundational structure for more complex probes.

Nitric Oxide (NO): The 2-nitro-acridinone framework is a key synthetic intermediate in the development of fluorescent probes for nitric oxide (NO). nih.gov However, the final sensing molecule is not the nitro compound itself. Instead, derivatives are synthesized where the nitro group is reduced to an amine, and an adjacent amino group is also present, forming an o-phenylenediamine (B120857) moiety on the acridone (B373769) core. nih.govmdpi.comfao.org This diamino-acridone derivative reacts specifically with NO in the presence of oxygen to form a highly fluorescent triazole, resulting in a "turn-on" signal that allows for the detection of NO. nih.govmdpi.com

Fluoride (B91410) Anions (F⁻): The broader acridine (B1665455) and acridinone families have been successfully employed in the design of chemosensors for fluoride anions. nih.govrsc.orgresearchgate.netroyalsocietypublishing.org These sensors typically operate through mechanisms involving hydrogen bonding or deprotonation of specific recognition sites on the molecule, leading to a colorimetric or fluorescent response. nih.govresearchgate.net For instance, acridinone derivatives with hydrogen-bond donor groups at the 4- and 5-positions have shown potential in anion receptor design. rsc.org Similarly, acridine-thiosemicarbazone conjugates have been developed as selective "turn-on" fluorescent sensors for fluoride. nih.govroyalsocietypublishing.org However, specific applications or studies detailing the use of 2-nitro-9(10H)-acridinone for the direct detection of fluoride anions have not been prominently reported in the researched literature.

A significant application of 2-nitro-9(10H)-acridinone derivatives is in the creation of probes for detecting the activity of nitroreductase (NTR). researchgate.net NTR is an enzyme overexpressed in hypoxic (low oxygen) environments, such as those found in solid tumors, and is also present in certain bacteria. rsc.orgnih.govnih.gov

A fluorescence-enhanced probe, 10-methyl-2-nitro-acridone (MNA), has been synthesized for the analysis of NTR activity. researchgate.net In the presence of NTR and a cofactor like NADH, the nitro group of the weakly fluorescent MNA is reduced to an amino group. researchgate.net This reaction generates the highly fluorescent product 10-methyl-2-amino-acridone (MAA), leading to a distinct "turn-on" signal with an obvious enhancement of the fluorescence emission at 525 nm. researchgate.net This probe demonstrates high selectivity and sensitivity for NTR, allowing for its detection both in solutions and in biological systems. researchgate.net

| Probe Name | Target Analyte | Sensing Mechanism | Emission Max (nm) | Limit of Detection (LOD) | Reference |

|---|---|---|---|---|---|

| 10-methyl-2-nitro-acridone (MNA) | Nitroreductase (NTR) | NTR-catalyzed reduction of -NO₂ to -NH₂ | 525 | 150 ng·mL⁻¹ | researchgate.net |

Optoelectronic Materials and Dyes

The rigid, planar structure and aromatic nature of the acridinone core make it an attractive building block for materials used in organic electronics. The introduction of a nitro group can further modify the electronic properties for specific applications.

Organic light-emitting diodes (OLEDs) are solid-state devices that generate light from thin films of organic compounds when electricity is applied. oled.comjmaterenvironsci.com The acridone scaffold is a well-established component in the design of materials for various layers within an OLED stack, including the emissive layer (EML), host materials, and charge transport layers. google.com Acridine derivatives are valued for their ability to form materials with high thermal stability and good charge transport properties, which contribute to high efficiency and long device lifetimes. google.com

While numerous acridone derivatives have been successfully incorporated into high-performance OLEDs, the direct use of 9(10H)-Acridinone, 2-nitro- as an emissive material is not documented in the researched literature. The strong electron-withdrawing nature of the nitro group typically quenches fluorescence, a detrimental property for an emitter. However, this characteristic could potentially be exploited in other device layers. For instance, molecules with strong electron-accepting properties can be useful in electron transport layers (ETLs), which facilitate the movement of electrons from the cathode to the emissive layer. oled.com Furthermore, 2-nitro-9(10H)-acridinone could serve as a valuable synthetic precursor for more complex, highly efficient OLED materials where the nitro group is converted into other functional groups during synthesis.

Photoactive materials are compounds that undergo a physical or chemical change upon absorbing light. The acridine core is known for its photoactive properties. However, specific studies detailing the use of 2-nitro-9(10H)-acridinone as a photoactive material or a photosensitizer are not widely reported. A photosensitizer is a molecule that produces a chemical change in another molecule after absorbing light. The strong light absorption properties of the acridinone scaffold combined with the electronic influence of the nitro group suggest potential in this area, but further research is needed to explore and document such applications.

Role as a Synthetic Intermediate for Complex Molecular Architectures

9(10H)-Acridinone, 2-nitro- serves as a crucial building block in the synthesis of more complex and functionally diverse molecular architectures. Its structure, featuring a reactive nitro group and a versatile acridone core, allows for a variety of chemical modifications. The nitro group, in particular, is a key functional handle that can be readily transformed into other groups, most commonly an amino group, which then acts as a point for further molecular elaboration. nih.govacs.org

The conversion of the 2-nitro group to a 2-amino group is a pivotal step, typically achieved through reduction reactions. nih.govacs.org This transformation opens pathways to a wide array of derivatives. For instance, the resulting 2-amino-9(10H)-acridinone can undergo reactions such as acylation or serve as a precursor for building heterocyclic rings onto the acridone framework. nih.gov

Furthermore, the nitrogen atom at the 10-position of the acridone ring (N10) is another site for synthetic modification. N-alkylation of 2-nitro-9(10H)-acridinone introduces alkyl chains, which can bear terminal functional groups. ijrpc.com These functionalized chains can then be used to link the acridone core to other molecular entities or to introduce specific physical properties. ijrpc.com This strategy has been employed to synthesize compounds like 10-(chloroalkyl)-2-nitroacridones, which are themselves versatile intermediates for subsequent nucleophilic substitution reactions with various amines. ijrpc.com

The synthesis of 2-nitro-9(10H)-acridinone itself is typically achieved through the cyclization of 4'-nitrodiphenylamine-2-carboxylic acid, which is formed via an Ullmann condensation reaction between o-chlorobenzoic acid and 4-nitroaniline. ijrpc.com The stability of the acridone nucleus combined with the reactivity of the nitro group makes this compound a valuable starting material for constructing sophisticated molecules for materials science and chemical biology, excluding clinical applications. acs.orgijrpc.com

Table 1: Examples of Complex Molecules Synthesized from 2-nitro-9(10H)-acridinone or its Analogs

| Precursor Compound | Reaction Type | Resulting Derivative | Reference |

| 10-methyl-2-nitro-acridone | Reduction of nitro group | 10-methyl-2-amino-acridone (MAA) | acs.org |

| 2-nitro-10-(carboxymethyl)-9(10H)acridone ethyl ester | Reduction of nitro group | 2-amino-10-(carboxymethyl)-9(10H)acridone ethyl ester | nih.gov |

| 9(10H)-Acridinone, 2-nitro- | N-alkylation with 1-bromo-3-chloropropane (B140262) | 10-(3'-chloropropyl)-2-nitroacridone | ijrpc.com |

| 9(10H)-Acridinone, 2-nitro- | N-alkylation with 1-bromo-4-chlorobutane (B103958) | 10-(4'-chlorobutyl)-2-nitroacridone | ijrpc.com |

| 10-(chloroalkyl)-2-nitroacridone | Nucleophilic substitution with secondary amines | Various N10-substituted aminoalkyl-2-nitroacridones | ijrpc.com |

Redox Chemistry and Electron Transfer Applications

The redox chemistry of 9(10H)-Acridinone, 2-nitro- is dominated by the electron-withdrawing nature of both the nitro group (-NO₂) and the carbonyl group (C=O) of the acridone core, contrasted with the electron-donating character of the ring nitrogen atom. acs.org This electronic arrangement facilitates electron transfer processes, making the compound and its derivatives electrochemically active. acs.org

The primary redox process involves the reduction of the nitroaromatic system. The reduction of an aromatic nitro group is a well-understood multi-step process that involves the transfer of up to six electrons to convert the nitro group into an amine. nih.gov This proceeds through several intermediates, including a nitro anion-radical, a nitroso derivative, and a hydroxylamine (B1172632) derivative, as outlined below. nih.gov

General Reduction Pathway of an Aromatic Nitro Group (ArNO₂): ArNO₂ + e⁻ ⇌ [ArNO₂]⁻· (Nitro anion-radical) [ArNO₂]⁻· + e⁻ + 2H⁺ → ArNO (Nitroso derivative) + H₂O ArNO + 2e⁻ + 2H⁺ → ArNHOH (Hydroxylamine derivative) ArNHOH + 2e⁻ + 2H⁺ → ArNH₂ (Amino derivative) + H₂O

The ability of the nitroacridone scaffold to accept electrons makes it a candidate for use as an electron-acceptor component in donor-acceptor systems. Such systems are fundamental to the design of materials for organic electronics, photovoltaics, and photocatalysis, where controlled electron transfer is a key operational principle. The distinct redox states of the nitro group could be exploited in the development of redox-switchable materials or electrochemical sensors.

Table 2: Key Redox Processes for the Nitro Group in 9(10H)-Acridinone, 2-nitro-

| Redox Step | Reactant | Product | Number of Electrons Transferred |

| 1 | Nitro (ArNO₂) | Nitro anion-radical ([ArNO₂]⁻·) | 1 |

| 2 | Nitro anion-radical ([ArNO₂]⁻·) | Nitroso (ArNO) | 1 |

| 3 | Nitroso (ArNO) | Hydroxylamine (ArNHOH) | 2 |

| 4 | Hydroxylamine (ArNHOH) | Amine (ArNH₂) | 2 |

| Overall | Nitro (ArNO₂) ** | Amine (ArNH₂) ** | 6 |

Future Research Directions and Emerging Trends